methyl 3-(1,3-benzodioxol-5-yl)-2-nitroacrylate
Overview
Description
Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroacrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and agriculture. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroacrylate is utilized in the synthesis of various heterocyclic compounds. For example, its reactions with different amino compounds lead to the formation of substances like 2-(nitromethyl)-2H-1,4-benzothiazin-3(4H)-one and 3-methyl-2H-1,4-benzoxazin-2-ones. These compounds are structurally characterized, highlighting their potential for further chemical research and development (Pelipko et al., 2018).
Fluorescent Response in Chemical Processes
This chemical is used in the preparation of bi-functional compounds that exhibit fluorescent responses to transformations in their pendant groups. These responses are observed in processes such as thiol coupling, photo-activated transformation, hydrogenation, and polymerization reactions, indicating its potential for applications in chemical sensing and visualization (Nishida et al., 2005).
Electrochemical Studies
Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroacrylate is also important in electrochemical studies, particularly in the generation and characterization of radical anions. These studies help in understanding the structural changes and spectral properties of these anions, which is crucial for advancing knowledge in fields like organic electronics and material science (Yancheva et al., 2017).
Crystallography and Structural Analysis
The compound has been a subject of interest in crystallography, helping to elucidate the molecular structures of related substances. Through X-ray crystallography, researchers gain insights into the spatial arrangement of atoms within a molecule, which is crucial for understanding its chemical behavior and potential applications (Bakthadoss et al., 2012).
properties
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-16-11(13)8(12(14)15)4-7-2-3-9-10(5-7)18-6-17-9/h2-5H,6H2,1H3/b8-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFMGQGZSISDX-YWEYNIOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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